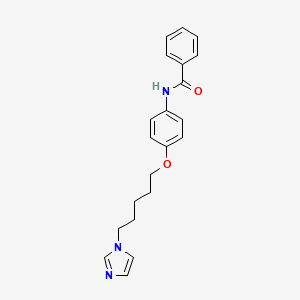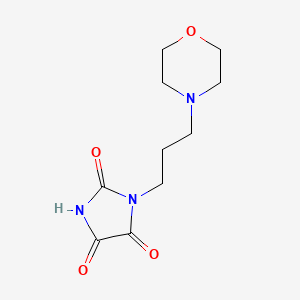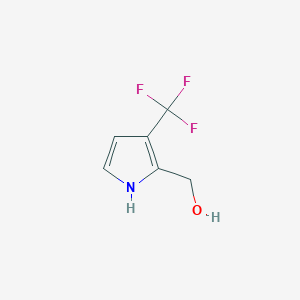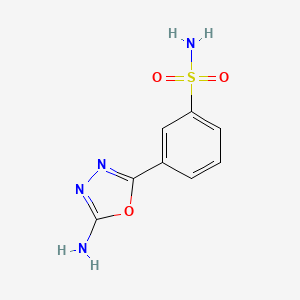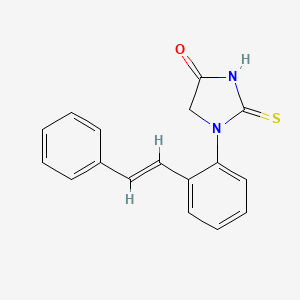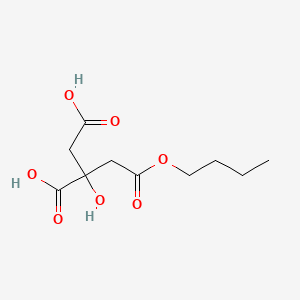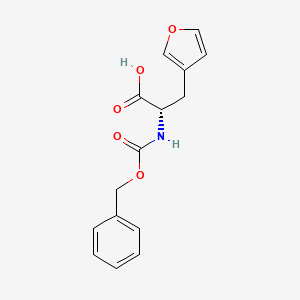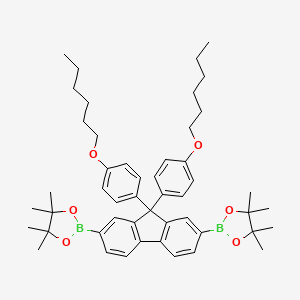
2,2'-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with hexyloxyphenyl groups and dioxaborolane moieties, making it an interesting subject for research in organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a fluorene derivative is coupled with boronic acid derivatives under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.
化学反应分析
Types of Reactions
2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s utility in different applications.
科学研究应用
2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several notable applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Its structural features allow for the development of advanced materials with specific optical and electronic characteristics.
Chemical Synthesis:
作用机制
The mechanism by which 2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects is primarily related to its ability to participate in π-conjugation and charge transfer processes. The fluorene core and dioxaborolane groups facilitate intramolecular charge transfer, enhancing the compound’s electronic properties . This makes it particularly effective in applications requiring efficient charge transport and light emission.
相似化合物的比较
Similar Compounds
9,9-Bis(4-(hexyloxy)phenyl)fluorene: Similar in structure but lacks the dioxaborolane groups, affecting its electronic properties.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives: These compounds share the dioxaborolane moiety but differ in the core structure, leading to variations in their chemical behavior and applications.
Uniqueness
2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stands out due to its combination of a fluorene core with dioxaborolane groups, providing a unique set of electronic and structural properties. This makes it particularly valuable in fields like organic electronics and materials science, where such properties are crucial for performance and functionality.
属性
分子式 |
C49H64B2O6 |
|---|---|
分子量 |
770.7 g/mol |
IUPAC 名称 |
2-[9,9-bis(4-hexoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C49H64B2O6/c1-11-13-15-17-31-52-39-25-19-35(20-26-39)49(36-21-27-40(28-22-36)53-32-18-16-14-12-2)43-33-37(50-54-45(3,4)46(5,6)55-50)23-29-41(43)42-30-24-38(34-44(42)49)51-56-47(7,8)48(9,10)57-51/h19-30,33-34H,11-18,31-32H2,1-10H3 |
InChI 键 |
KBAJMBMPKAWRCK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCCCC)C6=CC=C(C=C6)OCCCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



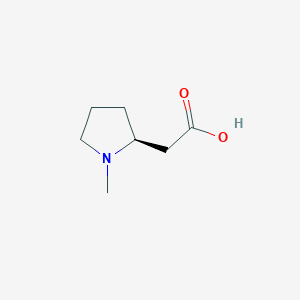
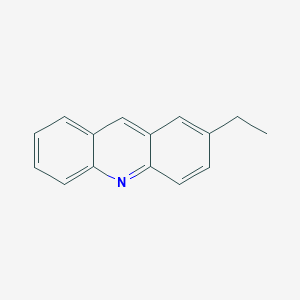
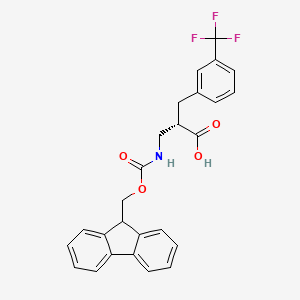

![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)

